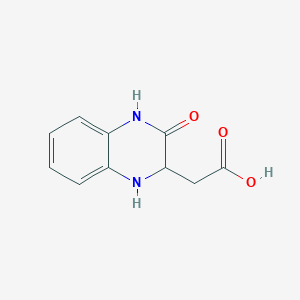

1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid

描述

1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid (CAS: 136584-14-0) is a heterocyclic compound with a quinoxaline core fused to an acetic acid moiety. Its molecular formula is C₁₀H₁₀N₂O₃, and it features a partially saturated quinoxaline ring system with a ketone group at position 3 and an acetic acid side chain at position 2 . Key physicochemical properties include:

- Melting point: 169–170 °C

- Boiling point: 526.6 ± 43.0 °C (predicted)

- pKa: 4.04 ± 0.10 (predicted)

- Density: 1.313 ± 0.06 g/cm³ (predicted) .

The compound is commercially available from suppliers such as Capot Chemical and NovoChemy Ltd., with a typical purity of 95% . It is used in pharmaceutical research and organic synthesis, though specific applications require further investigation .

属性

IUPAC Name |

2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-9(14)5-8-10(15)12-7-4-2-1-3-6(7)11-8/h1-4,8,11H,5H2,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNFCRXGPQHQBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382712 | |

| Record name | (3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136584-14-0 | |

| Record name | (3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Table 1: Catalyst Performance in Quinoxaline Synthesis

| Catalyst | Yield (%) | Reaction Time (min) |

|---|---|---|

| AlCuMoVP | 92 | 120 |

| AlFeMoVP | 80 | 120 |

| Unsupported Alumina | 0 | 120 |

This method avoids harsh acids and high temperatures, making it suitable for acid-sensitive intermediates.

The introduction of the acetic acid moiety is achieved via alkylation. In, naphthalene-2,3-diamine reacts with ethyl chloroacetate in ethanol containing fused sodium acetate. The reaction proceeds under reflux for 4 hours, forming 1,2,3,4-tetrahydro-2-oxo-benzo[g]quinoxaline. Subsequent hydrolysis with aqueous HCl liberates the acetic acid group.

Mechanistic Insights :

-

Nucleophilic attack by the amine on the chloroacetate electrophile.

-

Cyclodehydration to form the tetrahydroquinoxaline ring.

Elemental analysis for intermediates (e.g., C₁₆H₁₁N₃Br₂O) confirms stoichiometric integrity:

Oxidative Dehydrogenation of Tetrahydroquinoxaline Intermediates

Post-cyclization oxidation is critical to introduce the 3-oxo group. DE1804328A1 describes dehydrogenation using potassium permanganate or selenious acid, converting 1,2,3,4-tetrahydroquinoxaline-2-one to 1,2-dihydroquinoxalin-2-one. This step ensures regioselective oxidation at position 3.

Optimized Conditions :

-

Oxidizing Agent : KMnO₄ in acidic medium.

-

Temperature : 60–80°C.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Each Method

| Method | Yield (%) | Conditions | Scalability |

|---|---|---|---|

| Halogenated Ester Condensation | 85–92 | Reflux, acidic workup | High |

| Heteropolyoxometalate Catalysis | 80–92 | Room temperature | Moderate |

| Ethyl Chloroacetate Alkylation | 63–75 | Reflux, 6–8 hours | Moderate |

| Oxidative Dehydrogenation | 85–90 | 60–80°C, oxidizing | High |

The halogenated ester route offers the highest yields but requires toxic solvents. Catalytic methods excel in sustainability but necessitate specialized catalysts.

Spectroscopic Validation and Quality Control

Critical to all methods is verifying structural integrity via:

化学反应分析

Types of Reactions

1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can yield tetrahydroquinoxaline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications in research and industry .

科学研究应用

Synthetic Routes

The synthesis of THQAA typically involves several methods, including:

- Condensation Reactions : Commonly with 2-quinoxalinecarboxylic acid and reducing agents.

- Oxidation and Reduction Reactions : Transforming THQAA into various derivatives for specific applications.

Table 1: Comparison of Synthetic Methods

| Method | Description | Yield (%) |

|---|---|---|

| Condensation with 2-quinoxaline | Involves controlled conditions | 60-80 |

| Reduction with Sodium Borohydride | Produces tetrahydro derivatives | 50-70 |

| Oxidation with Potassium Permanganate | Forms quinoxaline derivatives | 40-60 |

Medicinal Chemistry

THQAA has been explored for its potential therapeutic effects, particularly in treating neurological disorders and cancer. Its ability to interact with specific molecular targets suggests that it may inhibit certain enzymes involved in disease pathways.

Case Studies

- Neuroprotective Effects : A study indicated that THQAA exhibited neuroprotective properties in models of neurodegenerative diseases, potentially through modulation of neurotransmitter systems.

- Anticancer Activity : Research demonstrated that THQAA could inhibit tumor growth in vitro by affecting cell cycle regulation and apoptosis pathways.

Organic Synthesis

THQAA serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for various functionalizations leading to the development of new pharmaceuticals.

Table 2: Applications in Organic Synthesis

| Application | Description |

|---|---|

| Building Block | Used to create complex organic compounds |

| Reagent | Participates in nucleophilic substitution reactions |

| Functionalization | Modifies properties for specific applications |

Biological Activities

Research has shown that THQAA exhibits significant biological activities, making it a candidate for further pharmaceutical development.

Table 3: Biological Activities of THQAA

| Activity Type | Observed Effects |

|---|---|

| Antiviral | Inhibits replication of specific viruses |

| Antitumor | Induces apoptosis in cancer cell lines |

| Neuroprotective | Protects neuronal cells from oxidative stress |

作用机制

The mechanism of action of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolic pathways .

相似化合物的比较

Structural Analogues and Their Properties

The following compounds share structural similarities with 1,2,3,4-tetrahydro-3-oxo-2-quinoxalineacetic acid, differing in core heterocycles, substituents, or functional groups:

Pharmacological and Industrial Relevance

- Bioactivity: Quinoxaline derivatives are explored for antimicrobial, anticancer, and neuroprotective properties. The ethyl-substituted analogue (5GV) may exhibit stereospecific interactions in biological systems .

- Solubility and Bioavailability: The lower pKa (4.04) of this compound compared to analogues (e.g., dihydroquinoline derivatives) suggests better solubility at physiological pH, influencing drug design .

生物活性

1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid (THQA) is a synthetic organic compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol. It belongs to the quinoxaline family, which is recognized for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of THQA, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of THQA is primarily attributed to its interaction with various molecular targets involved in cellular signaling and metabolic pathways. Preliminary studies suggest that THQA may function as an inhibitor of specific enzymes, thereby affecting their activity and leading to various biological effects. The exact molecular targets are still under investigation but may include proteins involved in cell signaling cascades and metabolic regulation .

Antimicrobial Activity

Research has indicated that THQA exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for THQA against common pathogens are noteworthy:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

These results highlight the potential of THQA as an antimicrobial agent, particularly in combating infections caused by resistant strains .

Anticancer Activity

THQA has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| A549 (lung cancer) | 15.0 |

| MCF-7 (breast cancer) | 18.5 |

The mechanism underlying its anticancer activity may involve the induction of apoptosis and disruption of cell cycle progression .

Case Studies and Research Findings

A notable case study examined the effects of THQA on human cervical cancer cells (HeLa). The study found that treatment with THQA resulted in a significant reduction in cell viability, coupled with increased markers of apoptosis such as caspase activation and PARP cleavage. Additionally, THQA was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Another research effort focused on the compound's neuroprotective effects. In models of neurodegeneration, THQA demonstrated the ability to protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential application in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

THQA shares structural similarities with other quinoxaline derivatives but exhibits unique biological properties due to its specific functional groups. A comparison with similar compounds reveals distinct differences in biological activity:

| Compound | Activity Type | Notable Effects |

|---|---|---|

| 2-Quinoxalineacetic acid | Antimicrobial | Moderate activity against E. coli |

| 1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid | Anticancer | Limited efficacy compared to THQA |

| 2-Oxo-1,2,3,4-tetrahydroquinolinecarboxylic acid | Neuroprotective | Less effective than THQA |

This table illustrates how THQA stands out among its peers in terms of potency and range of biological activities .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid, and what reagents are critical for its formation?

- Methodological Answer : The compound is synthesized via multi-step procedures involving cyclization and oxidation reactions. Key steps include:

- Condensation of quinoxaline precursors with acetic acid derivatives under acidic conditions.

- Use of morpholin-4-ylmethyl or piperidin-4-yloxymethyl groups as intermediates to stabilize reactive sites during synthesis .

- Purification via column chromatography (silica gel) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are recommended for characterizing purity and structural confirmation?

- Methodological Answer :

- NMR spectroscopy (¹H and ¹³C) to confirm the tetrahydroquinoxaline core and acetic acid substituent .

- High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., observed m/z 220.0854 for [M+H]⁺) .

- HPLC with UV detection (λ = 254 nm) to assess purity, using a C18 column and acetonitrile/water mobile phase .

Q. What are the documented biological activities of this compound, and which assays validate these findings?

- Methodological Answer :

- Anti-proliferative activity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ values ranging 10–50 µM .

- Enzyme inhibition studies (e.g., tyrosine kinase) using fluorescence-based assays to quantify binding affinity (Kd values reported in µM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data across studies?

- Methodological Answer :

- Perform comparative NMR analysis using deuterated DMSO or CDCl₃ to identify solvent-induced shifts .

- Validate crystallographic data via X-ray diffraction to resolve ambiguities in stereochemistry .

- Cross-reference with computational models (e.g., DFT calculations) to predict chemical shifts and verify experimental results .

Q. What strategies optimize reaction yield in large-scale synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Vary temperature (60–100°C), catalyst loading (e.g., Pd/C, 5–10 mol%), and reaction time (12–24 hrs) to identify optimal conditions .

- Use flow chemistry to enhance reproducibility and reduce side products in cyclization steps .

- Monitor intermediates in real-time using in-situ FTIR to adjust reagent stoichiometry .

Q. How can structural analogs be designed to improve solubility without compromising activity?

- Methodological Answer :

- Introduce polar groups (e.g., hydroxyl or carboxylate) at the 2-position of the quinoxaline ring, as seen in 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid derivatives .

- Apply molecular docking (AutoDock Vina) to predict interactions with hydrophobic binding pockets, retaining critical hydrogen bonds .

- Test solubility in PBS (pH 7.4) and DMSO/water mixtures, using dynamic light scattering (DLS) to assess aggregation .

Q. What computational approaches are effective for studying reactivity and degradation pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict oxidation sites under acidic conditions .

- Molecular dynamics simulations (GROMACS) to model hydrolysis pathways in aqueous environments .

- QSAR models to correlate substituent effects with stability data from accelerated degradation studies (40°C, 75% RH) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on biological target specificity?

- Methodological Answer :

- Conduct competitive binding assays with known inhibitors (e.g., staurosporine for kinase inhibition) to confirm target engagement .

- Use CRISPR-Cas9 knockout cell lines to validate on-target effects (e.g., reduced activity in kinase-deficient cells) .

- Replicate assays across independent labs with standardized protocols (e.g., ATP concentration, incubation time) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。